N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide
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Overview
Description
N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, which include a cyanocyclopentyl group, a hydroxybutan-2-yl piperazine moiety, and a sulfonylbenzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the cyanocyclopentyl intermediate: This step involves the reaction of cyclopentanone with cyanide sources under basic conditions to form the cyanocyclopentyl group.
Synthesis of the hydroxybutan-2-yl piperazine: This intermediate is prepared by reacting 1-chlorobutan-2-ol with piperazine in the presence of a base.
Coupling of intermediates: The final step involves coupling the cyanocyclopentyl intermediate with the hydroxybutan-2-yl piperazine and sulfonylbenzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling up reactions: Using larger reactors and optimizing reaction conditions to ensure consistent product quality.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the primary amine.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Pharmacology: Studying its effects on biological systems to understand its pharmacokinetics and pharmacodynamics.
Materials Science: Exploring its properties for use in advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide involves its interaction with specific molecular targets. The compound may:
Bind to enzymes or receptors: Inhibiting or activating their function.
Modulate signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide: can be compared with other sulfonylbenzamide derivatives, such as:
Uniqueness
- Structural Features : The presence of both a cyanocyclopentyl group and a hydroxybutan-2-yl piperazine moiety makes it unique compared to other sulfonylbenzamide derivatives.
- Biological Activity : Its specific interactions with molecular targets may result in unique pharmacological profiles.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-4-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4S/c1-2-18(15-26)24-11-13-25(14-12-24)30(28,29)19-7-5-17(6-8-19)20(27)23-21(16-22)9-3-4-10-21/h5-8,18,26H,2-4,9-15H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIACVJFFZPZFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3(CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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